

In-Depth Technical Guide to PBD-150: A Glutaminyl Cyclase Inhibitor

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Compound of Interest

Compound Name: PBD-150

Cat. No.: B1678567

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Introduction

PBD-150, chemically identified as 1-(3,4-Dimethoxyphenyl)-3-[3-(1H-Imidazol-1-yl)propyl]thiourea, is a potent inhibitor of the enzyme glutaminyl cyclase (QC). This enzyme plays a crucial role in the post-translational modification of proteins, specifically the cyclization of N-terminal glutamine residues to pyroglutamate (pGlu). In the context of Alzheimer's disease, QC is implicated in the formation of a particularly neurotoxic form of amyloid-beta ($A\beta$), pGlu- $A\beta$. By inhibiting QC, **PBD-150** represents a potential therapeutic strategy to mitigate the progression of Alzheimer's disease by preventing the formation of these harmful $A\beta$ species. This technical guide provides a comprehensive overview of the available patent information, experimental data, and methodologies related to **PBD-150**.

Core Compound Data

Property	Value	Reference
Chemical Name	1-(3,4-Dimethoxyphenyl)-3-[3-(1H-Imidazol-1-yl)propyl]thiourea	--INVALID-LINK--
Molecular Formula	C15H20N4O2S	--INVALID-LINK--
Molecular Weight	320.4 g/mol	--INVALID-LINK--
Mechanism of Action	Glutaminyi Cyclase (QC) Inhibitor	[1]
Developer	Probiodrug AG (now Vivoryon Therapeutics)	[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **PBD-150** in preclinical studies.

Table 1: In Vitro QC Inhibition

Parameter	Value	Cell Line/Enzyme	Reference
Ki	490 nM	Human QC variant (Y115E-Y117E)	[1]

Table 2: In Vivo Efficacy in Transgenic Mouse Models of Alzheimer's Disease

Data from a study by Schilling et al. (2008) in Tg2576 mice, a model for Alzheimer's disease.[4]
[5]

Treatment Group	Dose	Reduction in A β 3(pE)-42	Reduction in A β x-42	Reduction in A β x-40
PBD-150 (Low Dose)	2.4 mg/g of food	23%	Significant reduction	Significant reduction
PBD-150 (High Dose)	7.2 mg/g of food	65%	Significant reduction	Significant reduction

Experimental Protocols

Synthesis of PBD-150 Precursor

While a detailed, publicly available protocol for the final synthesis step of **PBD-150** is not readily available, the synthesis of its precursor, 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea, has been described in the context of producing a radiolabeled version, [11C]PBD150.[6] The general approach involves the reaction of an appropriate isothiocyanate with an aminopropyl imidazole derivative.

General Reaction Scheme:

- Starting Materials: 4-Isothiocyanato-1,2-dimethoxybenzene and 1-(3-aminopropyl)imidazole.
- Reaction: The isothiocyanate is dissolved in a suitable solvent (e.g., ethanol), and the aminopropyl imidazole is added. The mixture is then typically heated under reflux for a specified period.
- Purification: The product is often purified by recrystallization from a suitable solvent.

In Vivo Oral Administration in Mouse Models

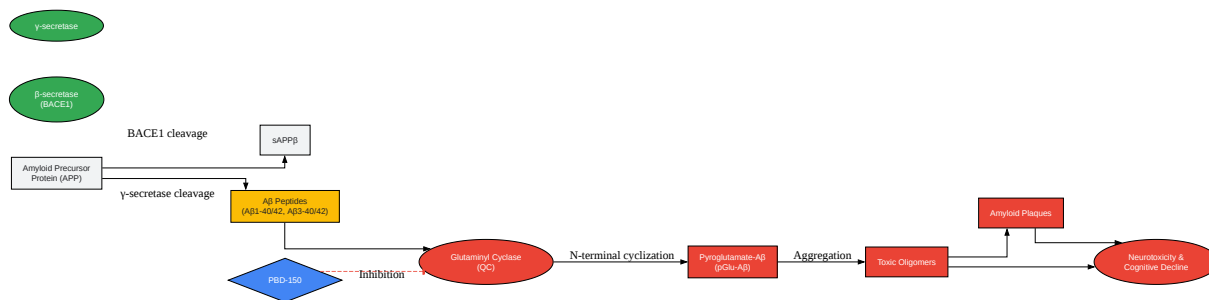
The following is a generalized protocol for the oral administration of a QC inhibitor like **PBD-150** to transgenic mouse models of Alzheimer's disease, based on the study by Schilling et al. (2008) and general guidelines for oral gavage in mice.[4][5]

- Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP), are a commonly used model for Alzheimer's disease.

- **Compound Formulation:** **PBD-150** is incorporated into the food pellets at specified concentrations (e.g., 2.4 mg/g or 7.2 mg/g). This method allows for chronic, voluntary oral administration.
- **Treatment Regimen:** Mice are typically treated for an extended period (e.g., 6 months) to assess the long-term effects on A β pathology and cognitive function.
- **Outcome Measures:**
 - **Biochemical Analysis:** Brain tissue is collected and analyzed for levels of various A β species (A β 3(pE)-42, A β x-42, A β x-40) using techniques such as ELISA or mass spectrometry.
 - **Histopathology:** Brain sections are examined for amyloid plaque deposition and gliosis using immunohistochemistry.
 - **Behavioral Testing:** Cognitive function is assessed using standardized tests such as the Morris water maze or contextual fear conditioning.

Signaling Pathway and Experimental Workflow Diagrams

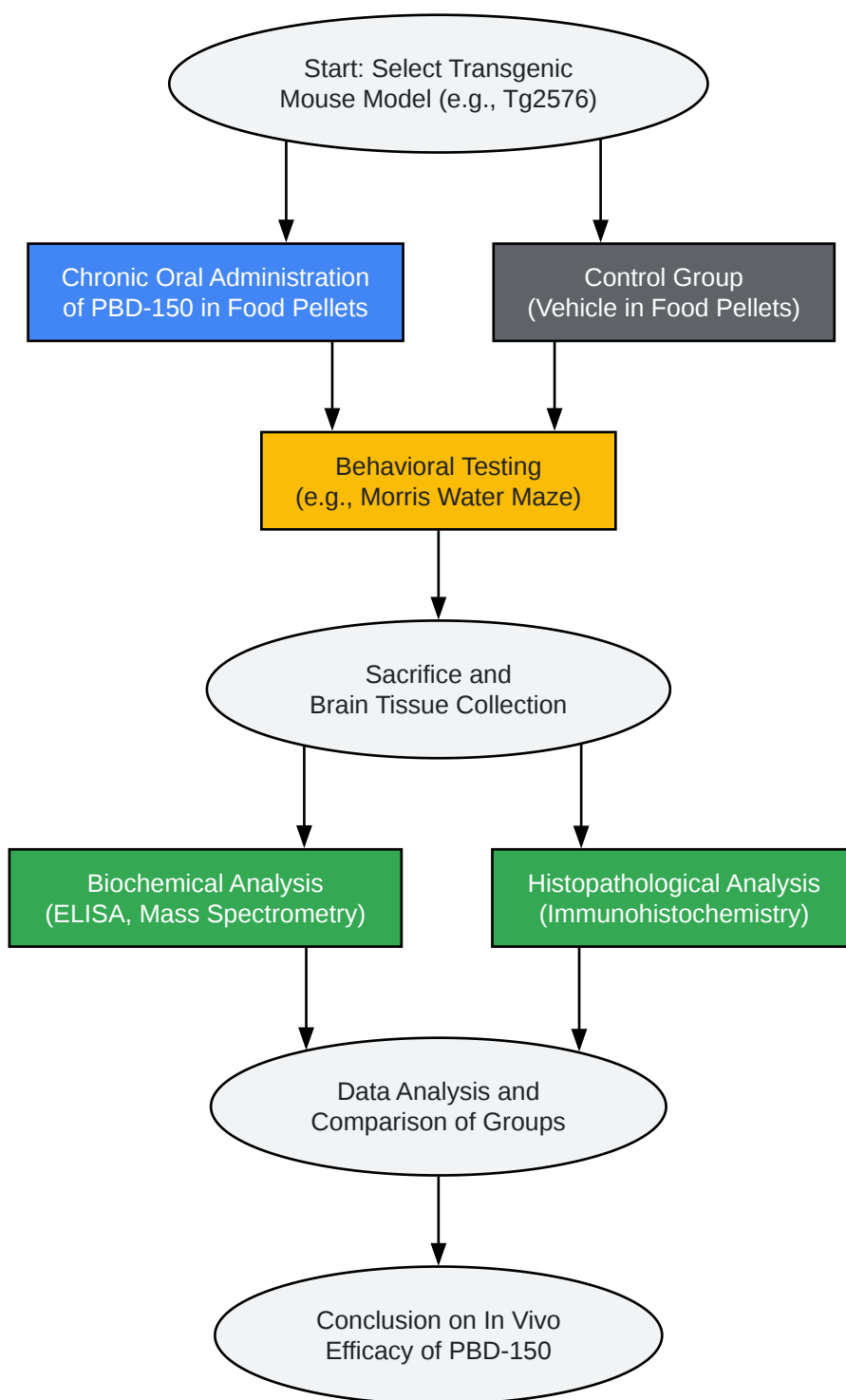
Signaling Pathway of QC Inhibition in Alzheimer's Disease



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Caption: **PBD-150** inhibits Glutaminyl Cyclase (QC), preventing the formation of neurotoxic pyroglutamate-Aβ.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for evaluating the in vivo efficacy of **PBD-150** in a mouse model of Alzheimer's disease.

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